chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane
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Overview
Description
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is an organochromium compound with the formula C20H30Cr . It is also known as bis(pentamethylcyclopentadienyl)chromium. This compound is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is characterized by its unique structure where the chromium atom is bonded to two pentamethylcyclopentadienyl rings.
Mechanism of Action
Target of Action
Chromocene, decamethyl- is an organochromium compound It’s known that the compound interacts with various biological targets due to its highly reducing nature .
Mode of Action
The mode of action of Chromocene, decamethyl- is primarily based on its highly reducing nature and the lability of its cyclopentadienyl (Cp) ligands . The compound exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .
Pharmacokinetics
Like structurally related metallocenes, chromocene, decamethyl- readily sublimes in a vacuum and is soluble in non-polar organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
The action of Chromocene, decamethyl- can be influenced by various environmental factors. For instance, its solubility in non-polar organic solvents suggests that it may be more active in hydrophobic environments . Furthermore, its ability to sublime in a vacuum suggests that it may be sensitive to pressure and temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be synthesized through the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]
This synthesis is typically conducted under an inert atmosphere to prevent oxidation of the chromium center .
Industrial Production Methods
While specific industrial production methods for chromocene, decamethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated handling of reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can be reduced to chromium(I) species under specific conditions.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields chromium(III) complexes, while reduction can produce chromium(I) species .
Scientific Research Applications
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organochromium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for developing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An iron-based metallocene with similar sandwich structure.
Nickelocene: A nickel-based metallocene with analogous properties.
Bis(benzene)chromium: Another chromium-based compound with a different ligand environment.
Uniqueness
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance its stability compared to other metallocenes. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .
Properties
CAS No. |
74507-61-2 |
---|---|
Molecular Formula |
C20H30Cr |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
InChI Key |
GEYKKJXGTKHSDI-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Cr] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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